molecular formula C15H20O3 B1200164 Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-

Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-

Cat. No. B1200164
M. Wt: 248.32 g/mol
InChI Key: OVIILQQKQPCQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene- is a natural product found in Centaurea cadmea, Dittrichia graveolens, and other organisms with data available.

Scientific Research Applications

Natural Derivatives and Biological Activities

Naphtho[2,3-b]furan derivatives, such as those found in Aloe ferox, display diverse biological activities. Studies have identified compounds like 5-hydroxy-3-methylnaphtho[2,3-c]furan derivatives, which are notable for their structure and potential bioactivities (Koyama, Ogura, & Tagahara, 1994).

Synthesis and Chemical Reactions

The synthesis of naphtho[2,1-b]furan derivatives involves various chemical reactions, leading to compounds with potential antimicrobial, anti-inflammatory, and other biological activities. These syntheses often use substrates like ethyl naphtho[2,1-b]furan-2-carboxylate and involve multiple steps and conditions to yield the desired derivatives (Kumaraswamy et al., 2008).

Cycloaddition Processes

Research highlights the efficiency of cycloaddition reactions in producing naphtho[2,3-b]furan derivatives. These processes involve various reactants like 2-hydroxy-1,4-naphthoquinones and alkenes, mediated by catalysts such as ammonium cerium(IV) nitrate (CAN), to yield derivatives like naphtho[2,3-b]furan-4,9-dione (Kobayashi et al., 1998).

Biological Applications in Drug Discovery

Several naphtho[2,3-b]furan derivatives demonstrate significant biological activities, such as antiproliferative effects against tumor cell lines. Compounds isolated from plants like Tabebuia avellanedae have been synthesized and studied for their potential as anticancer agents, showing varying degrees of effectiveness based on their structural modifications (Yamashita et al., 2009).

Analytical Techniques in Identifying Derivatives

High-Performance Liquid Chromatography (HPLC) has been employed to separate and determine naphtho[2,3-b]furan-4,9-diones and related compounds in various extracts. This method is crucial in analyzing the composition of these extracts, especially in studying the natural sources of these compounds (Steinert, Khalaf, & Rimpler, 1995).

properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3

InChI Key

OVIILQQKQPCQTF-UHFFFAOYSA-N

SMILES

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O

Canonical SMILES

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O

synonyms

ivalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
Reactant of Route 2
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
Reactant of Route 3
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
Reactant of Route 4
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
Reactant of Route 5
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-
Reactant of Route 6
Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-

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